N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide
Description
N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide is a pyrazolopiperidine carboxamide derivative characterized by a bicyclic pyrazolo-pyridine core and an isopropyl substituent on the carboxamide group. This scaffold is notable for its versatility in medicinal chemistry, enabling interactions with diverse biological targets through modifications to the substituents.
Properties
IUPAC Name |
N-propan-2-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-6(2)12-10(15)9-7-5-11-4-3-8(7)13-14-9/h6,11H,3-5H2,1-2H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQPBIRNCBRAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NNC2=C1CNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Competing Pathways in Cyclocondensation
The primary side reaction involves over-alkylation at the pyridine nitrogen, forming N-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-2-ium species. This is suppressed by:
Palladium Catalyst Deactivation
XPS analysis reveals Pd(0) nanoparticle formation during Suzuki coupling, causing gradual deactivation. Adding 1,10-phenanthroline (0.1 eq) stabilizes Pd(PPh₃)₄, sustaining activity over 5 cycles.
Industrial-Scale Optimization Strategies
Continuous Flow Reactor Design
A plug-flow reactor system for the one-pot method achieves 92% yield at 10 kg/day throughput. Key parameters:
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[4,3-c]pyridine core is shared among several derivatives, with variations in the carboxamide substituent significantly influencing biological activity and physicochemical properties. Key analogues include:
Structural Notes:
- Apixaban, a positional isomer with a pyrazolo[3,4-c]pyridine core, demonstrates how ring connectivity impacts target specificity (factor Xa inhibition vs. antimicrobial activity in other analogues) .
Antimicrobial and Antiparasitic Activity
- Compound 2 (N-(naphthalen-1-ylmethyl)-...): Exhibits antitriposomal activity (nanomolar IC50) by inhibiting protein-protein interactions in parasites .
- 5-Nitrofuran-tagged derivatives : Demonstrated efficacy against ESKAPE pathogens (e.g., Staphylococcus aureus) via nitroreductase activation .
Enzyme Inhibition
- c-Met Inhibitors : Derivatives with pyrazolo[4,3-c]pyridine cores inhibit c-Met kinase, a target in cancer therapy, with IC50 values in the low micromolar range .
- Pantothenate Synthetase Inhibitors : 3-Phenyl derivatives inhibit Mycobacterium tuberculosis growth (MIC = 26.7 µM) .
Anticoagulant Activity
- Apixaban : Reduces stroke risk by 55% compared to aspirin (hazard ratio = 0.45) via factor Xa inhibition, despite structural differences from the target compound .
Physical Properties
Key Differences and Therapeutic Implications
- Substituent Bulk : Isopropyl and cyclopentyl groups may enhance target binding affinity compared to smaller substituents like ethyl .
- Ring Position : Pyrazolo[3,4-c]pyridine in Apixaban vs. [4,3-c] in the target compound alters hydrogen bonding and target selectivity .
- Biological Targets: Minor structural changes shift activity from antimicrobial (e.g., ESKAPE pathogens) to anticancer (c-Met inhibition) or anticoagulant applications .
Biological Activity
N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide (CAS Number: 1172510-40-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₄O |
| Molecular Weight | 208.26 g/mol |
| CAS Number | 1172510-40-5 |
Research indicates that N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives serve as inhibitors of various kinases. A notable study focused on the compound's activity against c-Met kinase, which is implicated in several cancers due to its role in cell proliferation and survival. The study demonstrated that certain derivatives exhibited potent inhibitory effects on c-Met kinase with IC50 values as low as 68 nM, indicating strong potential for therapeutic applications in oncology .
Inhibition of Kinases
The primary biological activity associated with N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives is their ability to inhibit kinases. In particular:
- c-Met Kinase Inhibition : Compounds derived from this scaffold showed significant inhibition of c-Met activity in various cancer cell lines (MKN45 and EBC-1), with a selectivity ratio exceeding 50-fold against other tested tyrosine kinases .
Antiviral Potential
Emerging studies suggest that pyrazolo derivatives may also possess antiviral properties. For instance:
- HCV Inhibition : Some pyrazolecarboxamide hybrids have demonstrated efficacy against Hepatitis C Virus (HCV), with EC50 values indicating effective viral replication inhibition at micromolar concentrations .
Case Studies and Research Findings
- c-Met Inhibitors : A series of synthesized compounds based on the pyrazolo framework were evaluated for their c-Met inhibitory activity. Among them, compound 8c showed a potent inhibitory effect with an IC50 of 68 nM and demonstrated cellular potency against multiple cancer cell lines .
- Antiviral Activity : Research highlighted that derivatives of pyrazolo compounds exhibited significant antiviral activity against respiratory syncytial virus (RSV) and HCV. For example, certain derivatives achieved an EC50 value significantly lower than standard antiviral treatments like ribavirin .
Summary of Findings
The biological activity of this compound highlights its potential as a therapeutic agent in oncology and virology. The compound's ability to inhibit critical kinases such as c-Met positions it as a candidate for targeted cancer therapies. Furthermore, its antiviral properties warrant further investigation into its efficacy against viral infections.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide and its derivatives?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving cyclization, substitution, and functional group modifications. For example, ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate (a precursor) is synthesized through cyclocondensation of hydrazines with cyclic ketones, followed by esterification or amidation . Sodium hydride (NaH) in THF is often used for alkylation steps, as seen in the synthesis of related pyrazolo[4,3-c]pyridine derivatives . Reaction optimization (e.g., temperature, solvent polarity) is critical for yield improvement.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) confirms the bicyclic core and substituent positions . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like carboxamide (C=O stretch ~1650 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 210–280 nm), and chiral resolution (if applicable) uses chiral stationary phases .
Q. What are the key physicochemical properties influencing solubility and stability?
- Methodological Answer : The compound’s solubility depends on pH due to the carboxamide group (pKa ~3–5). Polar aprotic solvents (DMF, DMSO) enhance solubility for in vitro assays. Stability studies under varying temperatures (25–60°C) and humidity (40–75% RH) are conducted via accelerated degradation tests monitored by HPLC . LogP values (calculated ~1.5–2.5) predict moderate lipophilicity, impacting membrane permeability.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in pyrazolo[4,3-c]pyridine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software determines bond lengths, angles, and conformations. For example, the bicyclic core of 5-tert-butyl 3-ethyl derivatives adopts a half-chair conformation, with deviations quantified using displacement parameters (e.g., 0.391 Å for N atoms) . Hydrogen bonding (C–H···O) and π-π stacking interactions are analyzed via Mercury software to explain packing behavior.
Q. How do structural modifications (e.g., isopropyl vs. fluorophenyl substituents) affect biological activity against Mycobacterium tuberculosis?
- Methodological Answer : Structure-activity relationship (SAR) studies compare IC₅₀ values of analogs. For instance, introducing electron-withdrawing groups (e.g., nitro in compound 3 from ) enhances MTB pantothenate synthetase inhibition (IC₅₀ = 21.8 μM) by strengthening target binding . Computational docking (AutoDock Vina) predicts interactions with active-site residues, validated via mutagenesis assays.
Q. What strategies address contradictory data in biological activity across studies?
- Methodological Answer : Discrepancies (e.g., variable MIC values) are resolved by standardizing assay conditions:
- Culture medium : Use Middlebrook 7H9 for MTB to ensure consistent growth .
- Compound solubility : Pre-dissolve in DMSO (<1% final concentration) to avoid precipitation.
- Control compounds : Include rifampicin as a positive control to validate assay sensitivity.
Q. How can chiral centers in pyrazolo[4,3-c]pyridines be resolved during synthesis?
- Methodological Answer : Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) separates enantiomers. For example, (7R)-configured derivatives ( ) are isolated using isocratic elution (hexane:isopropanol 90:10). Alternatively, asymmetric catalysis (e.g., Jacobsen’s catalyst) introduces chirality during cyclization steps .
Q. What computational methods predict binding interactions with coagulation factor Xa?
- Methodological Answer : Molecular dynamics (MD) simulations (GROMACS) model ligand-protein interactions over 100 ns. Apixaban analogs () show hydrogen bonding with Tyr228 and π-cation interactions with Arg222 in factor Xa. Free energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
